1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione
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Overview
Description
1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione is a complex organic compound with the molecular formula C23H30Cl2N4O2 It is characterized by the presence of two piperazine rings, each substituted with a 3,4-dichlorophenyl group, connected by a propane-1,3-dione linker
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione typically involves the reaction of 3,4-dichlorophenylpiperazine with a suitable dione precursor under controlled conditions. One common method involves the use of 1,3-dichloropropane-1,3-dione as the dione precursor. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms or the chlorophenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[4-(2,3-dichlorophenyl)piperazin-1-yl]butane: Similar structure but with a butane linker instead of propane-1,3-dione.
1,3-Bis[4-(3-chlorophenyl)piperazin-1-yl]propane: Similar structure but with a single chlorine substitution on the phenyl rings.
Uniqueness
1,3-Bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione is unique due to its specific substitution pattern and the presence of the propane-1,3-dione linker, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
1,3-bis[4-(3,4-dichlorophenyl)piperazin-1-yl]propane-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24Cl4N4O2/c24-18-3-1-16(13-20(18)26)28-5-9-30(10-6-28)22(32)15-23(33)31-11-7-29(8-12-31)17-2-4-19(25)21(27)14-17/h1-4,13-14H,5-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNJSFSDXPGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)C(=O)CC(=O)N3CCN(CC3)C4=CC(=C(C=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24Cl4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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